N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide
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Overview
Description
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide typically involves multiple steps. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The final product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazone derivatives: These compounds share the methoxybenzyl group and have shown similar biological activities.
2-Phenylquinazoline derivatives: These compounds have the same quinazoline core and are used in similar research applications.
Uniqueness
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity, making it a valuable compound in various research fields.
Properties
CAS No. |
853344-34-0 |
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Molecular Formula |
C22H20BrN3O |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C22H19N3O.BrH/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H,23,24,25);1H |
InChI Key |
QFFPNFNUYZYDBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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